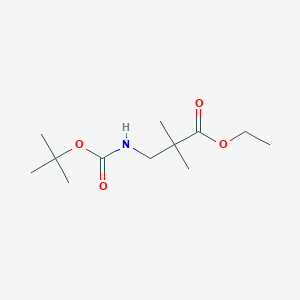

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is a protected amino acid ester widely used in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a temporary protective group for amines, and a branched ester moiety (ethyl 2,2-dimethylpropanoate) that enhances steric hindrance and stability. This compound is synthesized via carbodiimide-mediated coupling reactions, as demonstrated in its preparation from 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoic acid and ethyl alcohol derivatives .

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)12(5,6)8-13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMJQSOIZGTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then esterified with ethanol to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process . These systems allow for continuous production with better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate plays a crucial role in the synthesis of biologically active compounds. Its applications include:

- Peptide Synthesis : The Boc protecting group is widely used in peptide synthesis to protect amino groups during coupling reactions. This allows for the selective formation of peptide bonds without interference from other functional groups.

- Drug Development : Compounds derived from this molecule have been investigated for their potential as therapeutic agents. For instance, derivatives have shown activity against various diseases, including cancer and infectious diseases.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents using this compound as a key intermediate. The Boc-protected amino acid was coupled with various acyl chlorides to yield potent cytotoxic compounds with IC50 values in the low micromolar range.

Polymer Chemistry

In polymer chemistry, this compound is utilized in the preparation of functionalized polymers:

- Polymerization Reactions : this compound can be used to create copolymers through radical polymerization techniques. The presence of the Boc group allows for post-polymerization modifications.

- Biodegradable Polymers : Research has indicated that polymers synthesized from this compound exhibit biodegradability, making them suitable for applications in drug delivery systems and environmentally friendly materials.

In biochemistry, this compound is used for:

- Enzyme Inhibitors : Derivatives have been studied as enzyme inhibitors, particularly in protease inhibition. The ability to modify the Boc group allows for fine-tuning of binding affinities.

- Labeling and Detection : The compound can be used as a labeling agent in biochemical assays due to its ability to form stable conjugates with proteins and nucleic acids.

Case Study: Enzyme Inhibition Studies

A recent study explored the use of Boc-protected amino acids as inhibitors for specific proteases involved in disease pathways. The results indicated that modifications to the Boc group significantly influenced inhibitory activity, highlighting the importance of structural design in drug development.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of complex molecules . The molecular targets and pathways involved depend on the specific application and the nature of the final product.

Comparison with Similar Compounds

Methyl 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoate

Structural Differences : The methyl ester analog replaces the ethyl group with a methyl ester, reducing steric bulk and slightly increasing polarity.

Synthesis : Similar coupling methods are employed, but yields and purification steps may vary due to differences in ester volatility .

Applications : Methyl esters are often preferred in solid-phase peptide synthesis due to faster hydrolysis rates under basic conditions compared to ethyl esters.

Prop-2-yn-1-yl 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoate

Structural Differences : The propargyl (prop-2-yn-1-yl) ester introduces a terminal alkyne group, enabling click chemistry applications.

Synthesis : Requires propargyl alcohol as the esterifying agent, with reaction conditions adjusted for alkyne stability. The use of dicyclohexylcarbodiimide (DCC) and triethylamine mirrors the ethyl ester synthesis but may require stricter temperature control .

Applications : The alkyne group facilitates bioconjugation, making this derivative valuable in probe and drug-targeting studies.

Ethyl 3-(4-Chlorosulfonylphenyl)-2,2-dimethylpropanoate

Structural Differences: Replaces the Boc-amino group with a chlorosulfonylphenyl moiety, drastically altering reactivity. Synthesis: Sulfonation and esterification steps are critical, differing from the Boc-protected compound’s carbodiimide-mediated synthesis . Applications: Primarily used as a sulfonating agent or intermediate in sulfonamide drug synthesis, contrasting with the Boc-protected compound’s role in peptide chemistry.

Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-dimethylpropanoate Derivatives

Synthesis: Multi-step routes involving aryl Grignard additions and esterification, differing from the straightforward coupling used for the Boc-protected compound . Applications: Demonstrates antiproliferative activity in cancer cell lines, highlighting a divergence from the Boc-protected ester’s primary synthetic utility .

Table 1: Key Properties of this compound and Analogs

Table 2: Reactivity and Stability Comparison

Mechanistic and Functional Differences

- Boc Deprotection: Ethyl 3-((tert-Boc)amino)-2,2-dimethylpropanoate undergoes acid-mediated Boc removal (e.g., HCl in dioxane), while chlorosulfonylphenyl derivatives require nucleophilic substitution for functionalization .

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is a compound with notable biological activity, particularly in the realm of medicinal chemistry and drug development. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on various research findings.

- Molecular Formula: C₁₈H₂₇NO₄

- Molecular Weight: 321.41 g/mol

- CAS Number: 2110983-16-7

Synthesis and Derivatives

The synthesis of this compound often involves the protection of amino groups to enhance stability and bioavailability. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The compound can be synthesized through various methods that include alkylation and acylation reactions, often yielding high purity products suitable for biological testing .

Anticancer Properties

Recent studies have indicated that compounds with the Boc protecting group exhibit significant anticancer activity. For instance, derivatives of Boc-amino acids have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Case Studies

- Study on Anticancer Activity : A study published in Molecules explored the synthesis of Boc-protected amino acids and their derivatives, revealing their potential as anticancer agents. The study highlighted that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Testing : In a comparative study, this compound was tested against standard strains of bacteria such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent .

Research Findings

Q & A

Q. What are the standard synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via a two-step process: (1) Boc-protection of an amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) and (2) esterification of the resulting carboxylic acid. For example, in a peptide synthesis context, 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is reacted with ethanol under acidic conditions (e.g., HCl or H₂SO₄) to form the ethyl ester. Key optimizations include temperature control (0–25°C for Boc protection to avoid side reactions) and solvent selection (e.g., THF or DMF for solubility). Yields exceeding 80% are achievable with stoichiometric adjustments and inert atmosphere .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The ethyl ester moiety shows characteristic triplets at ~1.2–1.4 ppm (CH₃) and ~4.1–4.3 ppm (CH₂). The Boc-protected amine resonates as a broad peak at ~5–6 ppm (¹H) .

- IR Spectroscopy : Stretching vibrations for the carbonyl groups (ester and Boc carbamate) appear at ~1720–1750 cm⁻¹. The N-H stretch (amide) is observed at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 274 for C₁₂H₂₃NO₄) .

Advanced Research Questions

Q. What role does this compound play in radical-polar crossover reactions under photoredox catalysis?

This compound serves as a redox-active ester (RAE) in fluorination or alkylation reactions. The ester’s electron-deficient nature facilitates single-electron transfer (SET) with photocatalysts (e.g., Ir(ppy)₃), generating alkyl radicals. For example, in nucleophilic fluorination, the radical intermediate combines with fluoride sources (e.g., KF) to form C-F bonds. Reaction efficiency depends on solvent polarity (acetonitrile preferred) and light intensity (450 nm LED optimal) .

Q. How can steric hindrance from the tert-butyl and dimethyl groups impact the compound’s reactivity in peptide coupling or macrocycle synthesis?

The bulky tert-butyl and dimethyl groups introduce significant steric hindrance, which can slow acylation reactions. To mitigate this:

- Use coupling agents with high activation efficiency (e.g., HATU or DCC/DMAP).

- Employ elevated temperatures (40–60°C) or microwave-assisted synthesis to overcome kinetic barriers.

- Optimize solvent systems (e.g., DCM/THF mixtures) to improve reagent solubility .

Q. What strategies are effective for deprotecting the Boc group in this compound under acidic conditions without ester hydrolysis?

Controlled acidolysis with trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group while preserving the ethyl ester. A 20–30% TFA concentration and reaction time of 1–2 hours at 0°C minimize ester degradation. Quenching with a weak base (e.g., NaHCO₃) neutralizes residual acid .

Methodological Considerations

Q. What chromatographic techniques are recommended for purifying this compound, and how do solvent systems affect resolution?

- Flash Chromatography : Use gradient elution with ethyl acetate/hexanes (10–50% EtOAc). The compound’s moderate polarity ensures good separation from unreacted starting materials.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60–80% ACN) resolve closely related impurities. Adjust pH to 3–4 with formic acid to sharpen peaks .

Q. How can computational modeling (e.g., DFT) predict the steric and electronic effects of the tert-butyl group in this compound’s reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map the molecule’s electrostatic potential surface, identifying regions of high electron density (e.g., ester carbonyl) and steric bulk. These models guide the design of derivatives with reduced steric hindrance or enhanced electrophilicity for specific reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.